N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide
CAS No.: 2034450-23-0
Cat. No.: VC4602159
Molecular Formula: C16H18N2O3
Molecular Weight: 286.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034450-23-0 |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.331 |
| IUPAC Name | N-(4-pyridin-2-yloxycyclohexyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O3/c19-16(14-4-3-11-20-14)18-12-6-8-13(9-7-12)21-15-5-1-2-10-17-15/h1-5,10-13H,6-9H2,(H,18,19) |
| Standard InChI Key | UFMZNKDPLNVAMY-JOCQHMNTSA-N |
| SMILES | C1CC(CCC1NC(=O)C2=CC=CO2)OC3=CC=CC=N3 |
Introduction
Synthesis
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide typically involves multi-step organic reactions. Although specific details for this compound are not available, similar compounds often require solvents like dimethylformamide or dichloromethane, along with catalysts or coupling agents to facilitate the formation of amide bonds. Reaction temperatures are typically maintained between 50°C to 100°C depending on the specific step.
Biological Activity and Potential Applications
While specific biological activity data for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide is not available, compounds with similar structures are being explored for their potential in medicinal chemistry. They may interact with enzymes or receptors, modulating their activity through binding interactions. Further experimental studies are required to elucidate these pathways and identify specific molecular targets.
Stability and Solubility
The stability and solubility of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide are expected to be similar to those of related compounds. These compounds typically exhibit moderate solubility in organic solvents like ethanol and dimethyl sulfoxide while being less soluble in water due to their hydrophobic cyclohexyl component.
Research Findings and Future Directions
Given the limited specific information on N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide, research efforts are likely focused on its structural analogs. These compounds are being explored for their therapeutic potential, particularly in areas such as cancer and inflammatory diseases. Future studies should aim to elucidate the biological activity and potential applications of this compound more clearly.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume